molecular formula C8H16N2O B138860 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde CAS No. 146498-29-5

3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde

Cat. No. B138860
M. Wt: 156.23 g/mol
InChI Key: PMJHHJJKPCDWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde, also known as TMDAC, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde works by binding to metal ions, which causes it to fluoresce. This property makes it useful as a fluorescent probe for the detection of metal ions. 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde also reacts with aldehydes and ketones, which makes it a useful reagent for their determination.

Biochemical And Physiological Effects

3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde has been found to have low toxicity and is not known to have any significant adverse effects on the body. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde is its high sensitivity and selectivity for metal ions, which makes it a useful tool for detecting trace amounts of these ions in various samples. However, 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde has some limitations, including its relatively high cost and the need for specialized equipment for its detection.

Future Directions

There are several future directions for further research on 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde, including the development of new synthesis methods that are more efficient and cost-effective, the exploration of its potential as a therapeutic agent, and the investigation of its interactions with other compounds and materials.
In conclusion, 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde is a chemical compound that has shown promise in various scientific research applications, including as a fluorescent probe for the detection of metal ions and as a reagent for the determination of aldehydes and ketones. While further research is needed to fully understand its biochemical and physiological effects and to explore its potential applications, 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde holds great potential for use in various fields of study.

Synthesis Methods

3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde can be synthesized through a multistep reaction process involving the reaction of 2,4-pentanedione with hydroxylamine hydrochloride, followed by the reaction with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite. The resulting product is then treated with sodium borohydride to yield 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde.

Scientific Research Applications

3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde has been found to have various applications in scientific research, including as a fluorescent probe for the detection of metal ions, as a reagent for the determination of aldehydes and ketones, and as a catalyst for organic reactions. 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde has also been studied for its potential use in the development of new drugs and therapies.

properties

CAS RN

146498-29-5

Product Name

3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

3,5,5-trimethyl-1,3-diazinane-1-carbaldehyde

InChI

InChI=1S/C8H16N2O/c1-8(2)4-9(3)6-10(5-8)7-11/h7H,4-6H2,1-3H3

InChI Key

PMJHHJJKPCDWGY-UHFFFAOYSA-N

SMILES

CC1(CN(CN(C1)C=O)C)C

Canonical SMILES

CC1(CN(CN(C1)C=O)C)C

synonyms

1(2H)-Pyrimidinecarboxaldehyde, tetrahydro-3,5,5-trimethyl- (9CI)

Origin of Product

United States

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